molecular formula C19H22N2O B1180589 16-Epinormacusine B CAS No. 124096-81-7

16-Epinormacusine B

Cat. No.: B1180589
CAS No.: 124096-81-7
Attention: For research use only. Not for human or veterinary use.
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Properties

IUPAC Name

(15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraen-13-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O/c1-2-11-9-21-17-8-14-12-5-3-4-6-16(12)20-19(14)18(21)7-13(11)15(17)10-22/h2-6,13,15,17-18,20,22H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXTDUGOBAOLMED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1CN2C3CC1C(C2CC4=C3NC5=CC=CC=C45)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O
Record name Normacusine B
Source Wikipedia
URL https://en.wikipedia.org/wiki/Normacusine_B
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the origin of 16-Epinormacusine B?

A1: this compound, also known as Tombozine, is a naturally occurring indole alkaloid primarily isolated from the stem bark of the Apocynaceae plant Pleiocarpa talbotii Wernham. []

Q2: How does the stereochemistry of this compound relate to other sarpagine alkaloids?

A2: this compound belongs to the 16-epi subgroup of sarpagine alkaloids, which is defined by the specific stereochemistry at the C-16 carbon atom. This is in contrast to the 16-regular subgroup, which exhibits the opposite configuration at this position. The total synthesis of both 16-epi and 16-regular sarpagine alkaloids often relies on distinct synthetic strategies to achieve the desired stereochemical outcome. []

Q3: What synthetic approaches have been explored to produce this compound and related compounds?

A3: Researchers have developed several synthetic routes to access this compound and its analogs. One successful strategy employed a chemospecific and regiospecific hydroboration/oxidation reaction at the C(16)-C(17) bond as a key step. [, ] This approach allowed for the stereoselective introduction of the hydroxyl group at C(16) and facilitated the subsequent formation of the characteristic cyclic ether present in this compound. []

Q4: What other compounds are structurally related to this compound, and how are their syntheses connected?

A4: Several other sarpagine indole alkaloids, including (-)-(E)16-epiaffinisine, (+)-(E)this compound, and (+)-dehydro-16-epiaffinisine, share structural similarities with this compound. The total syntheses of these compounds have been achieved using similar strategies, often employing a common intermediate that can be diversified to access different members of this alkaloid family. For instance, a common synthetic precursor was utilized in the synthesis of both dehydro-16-epiaffinisine and dehydro-16-epinormacusine B, highlighting the versatility of this synthetic approach. [, ]

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